molecular formula C5H7NS3 B12627663 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione CAS No. 918504-02-6

5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione

Cat. No.: B12627663
CAS No.: 918504-02-6
M. Wt: 177.3 g/mol
InChI Key: FZXHYBMFEQCHMR-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiocarbonyl compound with a suitable amine in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring into more reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups on the ring are replaced by other groups, modifying its reactivity and applications.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced dithiazole derivatives.

    Substitution Products: Various substituted dithiazole compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione is used as a building block for synthesizing more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It may be used in studies involving enzyme inhibition or as a probe for studying sulfur-containing biomolecules.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of materials with specific properties, such as polymers or coatings that require sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The compound’s ability to form stable complexes with metals may also play a role in its biological activity.

Comparison with Similar Compounds

    Thiophene: Another sulfur-containing heterocycle, but with a different ring structure.

    Thiazole: Similar in containing both sulfur and nitrogen, but with a different arrangement of atoms.

    Benzothiazole: Contains a fused benzene ring, giving it different chemical properties.

Uniqueness: 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms

Properties

CAS No.

918504-02-6

Molecular Formula

C5H7NS3

Molecular Weight

177.3 g/mol

IUPAC Name

5-propan-2-yl-1,2,4-dithiazole-3-thione

InChI

InChI=1S/C5H7NS3/c1-3(2)4-6-5(7)9-8-4/h3H,1-2H3

InChI Key

FZXHYBMFEQCHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=S)SS1

Origin of Product

United States

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